molecular formula C15H15N3 B2654422 3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 859297-00-0

3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2654422
CAS RN: 859297-00-0
M. Wt: 237.306
InChI Key: HQJRCOTXUORUSP-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a type of N-heterocyclic compound . It is part of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of this compound involves a two-step synthesis sequence starting from the appropriate methyl ketone . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of this compound involve the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines involve using precursors for creating new series of compounds, indicating the versatility of pyrazolo[1,5-a]pyrimidine structures in synthetic chemistry (Atta, 2011).

Biological Evaluation and Potential Applications

  • Novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have shown excellent in vitro antitumor activity, highlighting their potential as therapeutic agents (Farag & Fahim, 2019).

Pharmacological Implications

  • The design and structure-activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists have been explored, demonstrating the pharmaceutical relevance of pyrazolo[1,5-a]pyrimidine derivatives (Chen et al., 2004).

Fluorescent Probes and Photophysical Properties

  • Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the preparation of functional fluorophores, indicating their utility in developing novel fluorescent probes (Castillo, Tigreros, & Portilla, 2018).

Anti-proliferative and Antimicrobial Activities

  • Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines have been synthesized and shown to inhibit the proliferation of human breast cancer cells, suggesting their use in cancer treatment (Atta et al., 2019).

properties

IUPAC Name

3,5,7-trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-9-11(2)18-15(16-10)12(3)14(17-18)13-7-5-4-6-8-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJRCOTXUORUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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